1-chloro-4-isocyanatobutane
Description
Properties
CAS No. |
42865-18-9 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Significance and Research Context of Bifunctional Isocyanate Halide Reagents
Bifunctional reagents, molecules endowed with two reactive sites, are of paramount importance in organic synthesis as they offer an efficient pathway to molecular complexity. bohrium.comnih.gov These reagents can participate in a variety of transformations, acting as "dual coupling partners" or as a combination of a coupling partner and an activating species. bohrium.com This dual reactivity allows for the streamlined construction of intricate molecular frameworks that would otherwise require multi-step synthetic sequences. The use of such reagents aligns with the principles of atom and step economy, which are central to modern, sustainable chemical synthesis. researchgate.net
Isocyanate-halide reagents, such as 1-chloro-4-isocyanatobutane, are a prime example of this class of compounds. The isocyanate group is a potent electrophile, readily reacting with a wide array of nucleophiles including alcohols, amines, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. researchgate.net Concurrently, the alkyl halide moiety provides a handle for nucleophilic substitution or cross-coupling reactions. This orthogonal reactivity allows for a programmed, stepwise functionalization, making these reagents powerful tools in the synthesis of a diverse range of chemical structures, from small-molecule heterocycles to complex polymers. researchgate.netrsc.org The ability to introduce two different functionalities in a controlled manner is a key advantage in the design of new materials and pharmaceutically relevant scaffolds.
Historical Overview of Academic Investigations Involving Isocyanatoalkyl Halides
The journey of isocyanates in organic chemistry began in the mid-19th century, with the pioneering work of chemists like Wurtz who first synthesized these reactive species. boronmolecular.com However, the systematic exploration of bifunctional isocyanatoalkyl halides is a more recent development, gaining traction with the broader appreciation for the strategic advantages of bifunctional reagents in the 20th century.
Early investigations into isocyanate chemistry were largely focused on their application in the burgeoning field of polymer science, leading to the development of polyurethanes. The dual reactivity of molecules containing both an isocyanate and a labile halide was recognized for its potential in creating cross-linked or functionalized polymers.
The late 20th and early 21st centuries have witnessed a more nuanced application of isocyanatoalkyl halides in academic research, driven by the increasing demand for sophisticated molecular architectures in areas such as medicinal chemistry and materials science. Researchers began to systematically investigate the selective reactions of the two functional groups, developing protocols for the synthesis of complex heterocyclic systems. researchgate.netrsc.org These studies have established isocyanatoalkyl halides as versatile building blocks, capable of participating in a range of cascade and multicomponent reactions to generate molecular diversity from simple starting materials.
Structural Features and Their Implications for Synthetic Strategy
Established Synthetic Routes and Mechanistic Considerations
The traditional synthesis of this compound logically proceeds from its corresponding primary amine, 4-chlorobutan-1-amine (B1590077). The key transformations involve the formation of the isocyanate moiety and the introduction of the chlorine atom onto the butane backbone.
Phosgenation and Phosgene-Free Alternatives for Isocyanate Formation
The conversion of a primary amine to an isocyanate is a cornerstone of industrial chemistry. For this compound, this transformation starts with 4-chlorobutan-1-amine.
Phosgenation: The most established industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). acs.orgnih.gov The process for this compound would involve two main steps:
Carbamoyl (B1232498) Chloride Formation: The primary amine, 4-chlorobutan-1-amine, reacts with phosgene. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of phosgene, leading to the formation of 4-chlorobutylcarbamoyl chloride and hydrogen chloride (HCl).
Thermolysis: The resulting carbamoyl chloride is then heated to eliminate another molecule of HCl, yielding the final product, this compound. google.com
This method, while effective, involves the use of highly toxic phosgene gas, which presents significant safety and environmental hazards. nih.gov
Phosgene-Free Alternatives: Growing environmental and safety concerns have spurred the development of phosgene-free routes to isocyanates. nih.govrsc.org These methods offer safer pathways to compounds like this compound.
Carbonylative Methods: Amines can react with other carbonyl sources. For instance, the reaction with dimethyl carbonate (DMC) or the oxidative carbonylation with carbon monoxide (CO) can produce carbamates, which are then thermally decomposed to the isocyanate. acs.orgresearchgate.net The reaction of 4-chlorobutan-1-amine with DMC would first yield a methyl carbamate intermediate.
Curtius Rearrangement: A classic phosgene-free route involves the thermal or photochemical rearrangement of a carboxylic azide (B81097). libretexts.org To synthesize this compound via this route, one would start with 5-chloropentanoic acid. This acid would be converted to its corresponding acyl azide (e.g., via reaction with sodium azide), which upon heating, undergoes rearrangement to produce this compound with the loss of nitrogen gas. libretexts.org
Dehydration of Carbamic Acids: A milder, more recent approach involves the in-situ generation of a carbamic acid from the amine (4-chlorobutan-1-amine) and carbon dioxide (CO₂). This intermediate is then dehydrated using specific reagents to form the isocyanate. scholaris.ca
| Method | Primary Reagent(s) | Key Intermediate | Primary Byproduct(s) | Key Considerations |
|---|---|---|---|---|
| Phosgenation | Phosgene (COCl₂) | 4-chlorobutylcarbamoyl chloride | Hydrogen Chloride (HCl) | High yield, established technology; uses highly toxic phosgene. acs.orgnih.gov |
| Curtius Rearrangement | Azide Source (e.g., NaN₃) on an acyl derivative | 4-chlorobutyl acyl azide | Nitrogen Gas (N₂) | Avoids phosgene; may involve potentially explosive azide intermediates. libretexts.org |
| Carbamate Decomposition | Dimethyl Carbonate (DMC), CO | Alkyl (4-chlorobutyl)carbamate | Alcohol (e.g., Methanol) | Phosgene-free; requires two steps (carbamate formation and thermolysis). researchgate.net |
| Carbamic Acid Dehydration | Carbon Dioxide (CO₂), Dehydrating Agent | 4-chlorobutylcarbamic acid | Water | Mild, phosgene-free; relies on efficient in-situ dehydration. scholaris.ca |
Strategies for Halogen Incorporation in Butane Scaffolds
The introduction of a chlorine atom at a specific position on a butane chain is typically achieved through free-radical halogenation or by using functionalized starting materials.
Free-Radical Halogenation: The direct chlorination of butane with chlorine gas (Cl₂) under UV light or heat proceeds via a free-radical chain mechanism. savemyexams.com This process involves three stages: initiation, propagation, and termination. ncert.nic.in However, this method is often non-selective. In butane, hydrogen atoms are present on both primary (C1) and secondary (C2) carbons. Free-radical chlorination of butane typically yields a mixture of 1-chlorobutane (B31608) and 2-chlorobutane (B165301). quora.com While statistically there are more primary hydrogens, the greater stability of the secondary radical intermediate means that 2-chlorobutane is often the major product. masterorganicchemistry.com Therefore, direct chlorination of butane is not an ideal route for selectively producing a precursor to this compound.
A more controlled approach involves starting with a butane derivative that has a functional group to direct the halogenation. For example, starting with butan-1-ol, the hydroxyl group can be substituted with a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to selectively form 1-chlorobutane.
Sequential Functionalization Approaches
The most logical synthesis of this compound involves a sequential approach where the two distinct functional groups are introduced in separate, controlled steps. A common strategy would be:
Start with a bifunctional precursor: A molecule like 4-aminobutan-1-ol is an ideal starting material.
Introduce the halogen: The hydroxyl group can be selectively converted to a chloride. For instance, reacting 4-aminobutan-1-ol with a reagent like thionyl chloride could potentially yield 4-chlorobutan-1-amine, though protection of the amine group might be necessary to prevent side reactions.
Form the isocyanate: The resulting 4-chlorobutan-1-amine is then converted to this compound using one of the phosgenation or phosgene-free methods described in section 2.1.1.
This stepwise approach allows for precise control over the final structure, which is critical for producing a pure bifunctional compound. nih.gov
Novel Approaches and Methodological Advancements in this compound Synthesis
Research continues to push for more efficient and environmentally benign synthetic methods. These advancements focus on the use of catalysts and adherence to the principles of green chemistry.
Catalytic Methods for Enhanced Selectivity and Yield
Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher yields and selectivity under milder conditions.
Catalytic Carbonylations: In phosgene-free routes that use carbon monoxide, transition metal catalysts (e.g., based on palladium or rhodium) are often employed to facilitate the carbonylation of amines or nitro compounds to form carbamate precursors. researchgate.net Applying such a system to a derivative of 4-chlorobutane could streamline the synthesis of the isocyanate precursor.
Catalytic C-H Functionalization: An advanced strategy involves the direct, selective functionalization of a C-H bond. While still a developing field, catalysts that could selectively chlorinate the terminal methyl group of a substituted butane chain would represent a significant leap forward, potentially reducing the number of synthetic steps required. researchgate.net For example, a directed C-H chlorination of a suitable N-substituted butylamine (B146782) derivative could offer a novel entry point.
Sustainable and Green Chemistry Principles Applied to Synthesis
The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org The synthesis of this compound can be made more sustainable in several ways:
Avoiding Phosgene: The most significant green advancement is the move away from phosgene to alternatives like dimethyl carbonate or CO₂/dehydration routes. rsc.orgresearchgate.net This eliminates the use of a highly toxic and hazardous reagent. libretexts.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green principle. The Curtius rearrangement, for example, has excellent atom economy as the only byproduct is nitrogen gas. libretexts.org
Use of Renewable Feedstocks: While not yet standard for this specific molecule, future green syntheses may involve deriving the butane scaffold from biomass sources rather than petrochemicals. rsc.org
Catalytic vs. Stoichiometric Reagents: Employing catalytic methods reduces waste compared to using stoichiometric reagents, which are consumed in the reaction.
| Green Chemistry Principle | Application to this compound Synthesis | Example Method |
|---|---|---|
| Prevention of Waste | Using catalytic cycles instead of stoichiometric reagents. | Palladium-catalyzed carbonylation. researchgate.net |
| Atom Economy | Maximizing incorporation of starting materials into the product. | Curtius Rearrangement (byproduct is N₂). libretexts.org |
| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic phosgene. | Using DMC or CO₂ as the carbonyl source. rsc.orgscholaris.ca |
| Design for Energy Efficiency | Developing reactions that proceed at lower temperatures. | Mild dehydration of carbamic acids. scholaris.ca |
| Use of Catalysis | Enhancing reaction rates and selectivity with small amounts of catalyst. | Transition-metal catalyzed C-H functionalization or carbonylation. researchgate.net |
Flow Chemistry and Continuous Processing in Synthetic Development
The adoption of flow chemistry and continuous processing represents a significant advancement in the synthesis of specialized chemical intermediates like this compound. This modern approach to chemical manufacturing offers substantial benefits over traditional batch production methods, particularly in terms of safety, efficiency, and scalability. vapourtec.comlabmanager.commt.com Continuous processing, where reactants are constantly fed into a reactor and the product is continuously removed, allows for a much more controlled and consistent reaction environment. mt.comstolichem.com
The synthesis of isocyanates, a class of compounds to which this compound belongs, often involves hazardous reagents and intermediates, as well as highly energetic reactions. rsc.orggoogle.com The Curtius rearrangement, a common method for producing isocyanates, involves the thermal decomposition of an acyl azide intermediate. rsc.orggoogle.com In a batch setting, the accumulation of large quantities of this potentially explosive intermediate poses significant safety risks. google.com Flow chemistry mitigates these risks by maintaining only a small volume of the hazardous intermediate at any given moment within the reactor. vapourtec.com This high surface-area-to-volume ratio in flow reactors also facilitates superior heat transfer, enabling precise temperature control of highly exothermic reactions and preventing thermal runaways. vapourtec.comamt.uk
Research into the flow synthesis of various isocyanates has demonstrated the viability and advantages of this technology. For instance, the synthesis of diisocyanates from algae-derived fatty acids has been successfully achieved using a flow process that incorporates the Curtius rearrangement. rsc.org This process not only enhances safety but also allows for scalability, with production rates of several hundred milligrams per hour being reported. rsc.org While specific research on the flow synthesis of this compound is not extensively documented, the principles and methodologies applied to other isocyanates are directly transferable.
The implementation of continuous flow processes for the synthesis of this compound would involve the use of specialized equipment such as microreactors or packed-bed reactors. mt.combeilstein-journals.org Reactants would be introduced via precision pumps into a heated reaction zone where the formation of the isocyanate would occur. mt.com The resulting product stream would then be collected, and could potentially be integrated with in-line purification and analysis techniques, creating a seamless and automated production line. beilstein-journals.orgresearchgate.net This level of automation and control leads to a more consistent product quality and higher yields compared to batch processing. labmanager.com
Below is a comparative table illustrating the potential advantages of a continuous flow process for the synthesis of this compound over a traditional batch process, based on general principles of flow chemistry.
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Safety | Higher risk due to large volumes of hazardous intermediates and potential for thermal runaway. | Enhanced safety due to small reactor volumes, minimizing the amount of hazardous material at any given time, and superior heat transfer. vapourtec.comlabmanager.com |
| Process Control | Less precise control over reaction parameters like temperature, pressure, and mixing, leading to potential variability between batches. labmanager.com | Precise and consistent control over all reaction parameters, resulting in higher reproducibility and product quality. labmanager.commt.com |
| Scalability | Scaling up can be challenging, often requiring significant process redesign and investment in larger, more complex equipment. labmanager.comstolichem.com | More straightforward scalability by running the process for longer durations or by operating multiple reactors in parallel. vapourtec.comstolichem.com |
| Efficiency | Can be less efficient due to downtime between batches for cleaning, charging, and discharging of the reactor. stolichem.com | Higher productivity due to continuous operation, eliminating downtime between batches. labmanager.comstolichem.com |
| Reaction Conditions | Limited by the boiling point of the solvent at atmospheric pressure. | Allows for superheating of solvents under pressure, enabling significantly faster reaction rates. vapourtec.com |
The following table outlines a hypothetical set of optimized reaction parameters for the continuous flow synthesis of this compound, extrapolated from research on similar isocyanate syntheses. rsc.org
| Parameter | Value |
| Reactor Type | Heated Packed-Bed Reactor |
| Catalyst | (Hypothetical) Immobilized Lewis Acid |
| Temperature | 80-120 °C |
| Pressure | 5-10 bar |
| Residence Time | 5-15 minutes |
| Reactant Concentration | 0.1 - 0.5 M in an organic solvent |
| Flow Rate | 1-5 mL/min |
Reactivity of the Isocyanate Functionality
The isocyanate group (–N=C=O) is characterized by a highly electron-deficient carbon atom, making it susceptible to attack by a wide variety of nucleophiles. researchgate.net This reactivity is fundamental to the chemistry of this compound, allowing for the introduction of diverse functionalities through addition reactions and polymerization.
The carbon atom of the isocyanate group is the primary site for nucleophilic attack. Reactions with "active hydrogen" compounds, such as alcohols, amines, and thiols, proceed readily to form stable addition products. researchgate.net
In research settings, the reaction of this compound with various nucleophiles is a common strategy for synthesizing bifunctional molecules.
Carbamates: The reaction of an isocyanate with an alcohol produces a carbamate (urethane) linkage. wikipedia.org For this compound, this reaction with an alcohol (R'OH) yields a 4-chlorobutyl carbamate derivative. This transformation is often uncatalyzed or can be accelerated by catalysts. The general reaction involves the attack of the alcohol's oxygen atom on the isocyanate carbon. wikipedia.org
Ureas: Amines react with isocyanates to form urea derivatives. wikipedia.org The reaction of this compound with primary or secondary amines (R'R''NH) is typically rapid and proceeds without the need for a catalyst to yield N-(4-chlorobutyl)ureas. commonorganicchemistry.com This provides a straightforward method for linking the 4-chlorobutyl moiety to amine-containing molecules.
Thiocarbamates: In a similar fashion, thiols (R'SH) can react with the isocyanate group to produce thiocarbamates. The isocyanate intermediate can be trapped by thiols to afford the desired thiocarbamate products in high yields. researchgate.net This reaction expands the range of sulfur-containing derivatives accessible from this compound.
The table below summarizes these nucleophilic addition reactions.
| Nucleophile | Reagent Class | Product Class | General Reaction |
| Alcohol | R'-OH | Carbamate | Cl-(CH₂)₄-NCO + R'-OH → Cl-(CH₂)₄-NH-C(O)-OR' |
| Amine | R'R''-NH | Urea | Cl-(CH₂)₄-NCO + R'R''-NH → Cl-(CH₂)₄-NH-C(O)-NR'R'' |
| Thiol | R'-SH | Thiocarbamate | Cl-(CH₂)₄-NCO + R'-SH → Cl-(CH₂)₄-NH-C(O)-SR' |
Isocyanates can participate as components in various cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org
[2+2] Cycloaddition: The reaction of an isocyanate with an alkene can lead to the formation of a four-membered β-lactam ring. This reaction is particularly effective with highly reactive isocyanates like chlorosulfonyl isocyanate (CSI). researchtrends.net For this compound, this pathway would involve the [2+2] cycloaddition across the C=N bond of the isocyanate and the C=C bond of an alkene. The mechanism can be concerted or proceed through a stepwise pathway, potentially involving a diradical intermediate, especially with electron-rich alkenes. researchtrends.net
[4+2] Cycloaddition (Diels-Alder Reaction): Isocyanates can also act as dienophiles in Diels-Alder reactions when reacted with a conjugated diene. wikipedia.org In this role, the C=N bond of the isocyanate undergoes a [4+2] cycloaddition with the diene to form a six-membered heterocyclic ring. This provides a route to functionalized tetrahydropyridine (B1245486) derivatives.
The potential for these cycloaddition pathways adds to the synthetic utility of this compound in constructing complex cyclic structures.
The isocyanate functionality of this compound allows it to be used as a monomer or a chain extender in polymerization reactions.
Polyurethanes: If reacted with a diol or polyol, this compound can act as a monofunctional chain terminator, controlling the molecular weight of the resulting polyurethane. Alternatively, if the chloro- group is first converted to a hydroxyl group, the resulting molecule, 4-isocyanato-1-butanol, can be polymerized. The reaction between an isocyanate and a hydroxyl group forms the characteristic urethane (B1682113) linkage. wikipedia.org
Polyureas: Similarly, reaction with a diamine would lead to the formation of polyureas. wikipedia.org
Trimerization: Isocyanates can react with themselves in a cyclotrimerization reaction to form a highly stable six-membered isocyanurate ring. This reaction is typically catalyzed and can lead to cross-linked networks if a diisocyanate is used. wikipedia.org For this compound, this could lead to the formation of a tris(4-chlorobutyl)isocyanurate.
Nucleophilic Additions to the Isocyanate Group
Reactivity of the Chloroalkyl Functionality
The primary alkyl chloride at the other end of the molecule provides a site for nucleophilic substitution reactions, allowing for the attachment of the isocyanatobutyl group to various substrates.
The carbon-chlorine bond in this compound is susceptible to cleavage through nucleophilic attack. As a primary alkyl halide, it is expected to react primarily through an SN2 mechanism.
SN2 Pathway: In the SN2 (bimolecular nucleophilic substitution) mechanism, the reaction occurs in a single, concerted step where the incoming nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. youtube.com This pathway is favored for primary alkyl halides because the reaction site is relatively unhindered sterically. youtube.com Strong nucleophiles will favor the SN2 reaction. The reaction results in an inversion of stereochemistry at the reaction center, though this is not relevant for the achiral carbon in this compound.
SN1 Pathway: The SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com This pathway is generally disfavored for primary alkyl halides like this compound because the resulting primary carbocation is highly unstable. youtube.com Therefore, reactions proceeding via an SN1 pathway are unlikely unless rearrangement to a more stable carbocation is possible, which is not the case here.
The table below outlines the key characteristics of these pathways as they apply to this compound.
| Feature | SN2 Pathway | SN1 Pathway |
| Substrate | Favored (Primary alkyl halide) | Disfavored (Primary carbocation is unstable) |
| Mechanism | One-step (concerted) | Two-steps (carbocation intermediate) |
| Rate Determining Step | Bimolecular: Rate = k[Substrate][Nucleophile] | Unimolecular: Rate = k[Substrate] |
| Nucleophile | Favors strong nucleophiles | Can proceed with weak nucleophiles |
| Solvent | Favored by polar aprotic solvents | Favored by polar protic solvents |
Therefore, in synthetic applications, the chloroalkyl functionality of this compound is reliably targeted by strong nucleophiles in a bimolecular substitution reaction to form a new carbon-nucleophile bond, while keeping the isocyanate group intact for subsequent transformations.
Elimination Reactions (E1, E2, and E1cB pathways)
Elimination reactions of alkyl halides are fundamental processes for the formation of alkenes. For this compound, the elimination of hydrogen chloride (HCl) would lead to 4-isocyanatobut-1-ene. This transformation can theoretically proceed through three distinct mechanisms: E1 (unimolecular elimination), E2 (bimolecular elimination), and E1cB (unimolecular conjugate base elimination). quora.com
The E2 mechanism is a single-step, concerted process where a base removes a proton from the carbon adjacent (beta-position) to the leaving group, while the leaving group departs simultaneously. quora.com This pathway requires a strong base. Given that this compound is a primary alkyl halide, the E2 pathway is generally the most favored elimination mechanism. quora.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkyl halide and the base. quora.com
The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base in a fast second step. libretexts.org However, this pathway is highly unlikely for this compound because it would require the formation of a very unstable primary carbocation. libretexts.orglibretexts.org E1 reactions are typically favored for tertiary and secondary alkyl halides in the presence of a weak base and a polar protic solvent. quora.comlibretexts.org
The E1cB mechanism is also a two-step process, but it begins with the removal of a proton to form a carbanion intermediate (the conjugate base of the substrate), which then expels the leaving group. libretexts.orglibretexts.org This pathway is favored when the beta-proton is particularly acidic (e.g., adjacent to an electron-withdrawing group like a carbonyl) and when the leaving group is relatively poor. quora.comlibretexts.org In this compound, the beta-hydrogens are not significantly acidic, and chloride is a reasonably good leaving group, making the E1cB pathway improbable under typical conditions.
Table 1: Comparison of Elimination Reaction Pathways for this compound This table outlines the general requirements for E1, E2, and E1cB elimination reactions and assesses their likelihood for this compound.
| Factor | E1 Pathway | E2 Pathway | E1cB Pathway |
|---|---|---|---|
| Substrate Structure | Favored for 3° > 2° halides. libretexts.org | Can occur for 1°, 2°, and 3° halides. quora.com | Requires an acidic β-hydrogen. quora.com |
| Likelihood for Substrate | Very Low (forms unstable 1° carbocation). libretexts.org | High (primary halide structure is suitable). | Very Low (β-hydrogens are not acidic). |
| Base Requirement | Weak base is sufficient (e.g., H₂O, ROH). quora.com | Strong, often bulky base required (e.g., KOtBu, NaOEt). quora.com | Strong base required. quora.com |
| Kinetics | Unimolecular, Rate = k[Alkyl Halide]. libretexts.org | Bimolecular, Rate = k[Alkyl Halide][Base]. quora.com | Unimolecular (from conjugate base), Rate = k[Conjugate Base]. quora.com |
| Intermediate | Carbocation. libretexts.org | None (concerted mechanism). quora.com | Carbanion. libretexts.org |
Organometallic Reactions and Cross-Coupling Strategies
The carbon-chlorine bond in this compound can be targeted using organometallic reagents and cross-coupling strategies to form new carbon-carbon bonds. However, the high reactivity of the isocyanate group towards nucleophilic organometallic reagents necessitates careful planning, often involving its protection.
Organometallic Reagent Formation: The reaction of the alkyl chloride moiety with reducing metals like magnesium or lithium could form a Grignard (R-MgX) or organolithium (R-Li) reagent, respectively. msu.edubrainkart.com These reactions typically occur on the metal surface in an ether solvent. msu.edu However, the resulting organometallic species are strongly basic and nucleophilic and would readily react with the isocyanate group of another molecule, making in-situ formation problematic without a protecting group strategy for the isocyanate function. msu.edu
Cross-Coupling Reactions: A more common approach is to use transition-metal-catalyzed cross-coupling reactions, which offer greater functional group tolerance. The chloro- group can act as an electrophilic partner in these transformations.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net
Suzuki-Miyaura Coupling: This versatile method couples an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium complex. libretexts.org While highly effective for aryl and vinyl halides, recent advancements have enabled the coupling of primary alkyl chlorides under specific aqueous conditions. st-andrews.ac.ukacs.org
Corey-House Synthesis (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi), or Gilman reagents, react with alkyl halides to form C-C bonds. libretexts.orgpressbooks.pub This method is effective for coupling with primary alkyl chlorides. libretexts.org
Nickel-Catalyzed Cross-Electrophile Coupling: Recent methodologies have been developed for the cross-coupling of unactivated primary alkyl chlorides with aryl chlorides using a nickel catalyst system, often with iodide or bromide as a co-catalyst. nih.govacs.org
Table 2: Selected Cross-Coupling Strategies for the Alkyl Chloride Moiety This table summarizes several transition-metal-catalyzed reactions applicable to converting the C-Cl bond in a molecule like this compound.
| Reaction Name | Nucleophilic Partner | Typical Catalyst | General Transformation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (R'-B(OH)₂) | Palladium (e.g., Pd(PPh₃)₄, Na₂PdCl₄) st-andrews.ac.uk | R-Cl + R'-B(OH)₂ → R-R' |
| Kumada Coupling | Grignard reagent (R'-MgX) | Nickel or Palladium (e.g., NiCl₂(dppp)) researchgate.net | R-Cl + R'-MgX → R-R' |
| Corey-House Synthesis | Gilman reagent (R'₂CuLi) | Stoichiometric Copper | R-Cl + R'₂CuLi → R-R' libretexts.org |
| Negishi Coupling | Organozinc compound (R'-ZnX) | Palladium or Nickel | R-Cl + R'-ZnX → R-R' |
| Cross-Electrophile Coupling | Aryl Halide (Ar-Cl) | Nickel (with Br⁻/I⁻ co-catalyst) nih.govacs.org | R-Cl + Ar-Cl → R-Ar |
Orthogonal Reactivity and Selective Functionalization Strategies
The presence of two distinct functional groups in this compound allows for orthogonal reactivity, where one group can be reacted selectively while the other remains intact. organic-chemistry.org This selectivity is governed by the inherent differences in the electrophilicity and reactivity of the isocyanate and the primary alkyl chloride.
The isocyanate group is a powerful electrophile and is highly susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes (carbamates), ureas, and carbamic acids (which decarboxylate to amines), respectively. ebrary.netmdpi.com These reactions are typically fast and can often be performed under mild conditions.
In contrast, the primary alkyl chloride is a much weaker electrophile. Its reaction via an Sₙ2 mechanism requires a reasonably strong nucleophile, and reaction rates are often slower compared to the reactions of the isocyanate group. This difference in reactivity forms the basis for selective functionalization. For instance, treatment of this compound with an alcohol or a primary/secondary amine under mild, neutral, or base-catalyzed conditions would almost exclusively lead to the formation of the corresponding urethane or urea, leaving the chloro- group untouched.
For reactions where the alkyl chloride must be targeted first (e.g., in the formation of a Grignard reagent or a cross-coupling reaction), the more reactive isocyanate group must first be protected. organic-chemistry.orgbham.ac.uk A protecting group is a reversible derivative of the functional group that masks its reactivity. organic-chemistry.org An effective orthogonal protection strategy allows for the selective removal of one protecting group without affecting others. nih.govuchicago.edulibretexts.org For an isocyanate, a common strategy would be to react it with an alcohol (like methanol (B129727) or phenol) to form a stable urethane. This urethane "protects" the isocyanate functionality. After the desired reaction at the chloro- position is completed, the urethane can be cleaved under specific conditions (e.g., thermal reversion for some urethanes) to regenerate the isocyanate, although this can require harsh conditions. ebrary.net
Table 3: Orthogonal Reactivity of this compound This table illustrates how the two functional groups can be selectively targeted based on reagent choice.
| Reagent | Target Functional Group | Product Type | Conditions |
|---|---|---|---|
| Methanol (CH₃OH) | Isocyanate (-NCO) | Urethane (Carbamate) | Mild, often room temperature |
| Diethylamine ((CH₃CH₂)₂NH) | Isocyanate (-NCO) | Urea | Mild, often room temperature |
| Water (H₂O) | Isocyanate (-NCO) | Amine (after decarboxylation) | Can be slow, often uncatalyzed |
| Sodium Cyanide (NaCN) in DMSO | Alkyl Chloride (-Cl) | Nitrile | Sₙ2 conditions, may require heat |
| Sodium Azide (NaN₃) | Alkyl Chloride (-Cl) | Azide | Sₙ2 conditions |
| Phenylboronic Acid, Pd Catalyst, Base | Alkyl Chloride (-Cl) | Cross-Coupled Product | Suzuki coupling conditions st-andrews.ac.uk |
Advanced Mechanistic Studies and Computational Elucidation
Modern computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and analyze the energetic landscapes of chemical transformations involving molecules like this compound.
Computational methods can be used to locate and characterize the transition state (TS) structures for reactions occurring at either functional group.
For a reaction at the alkyl chloride center, such as an Sₙ2 substitution, the transition state would feature a trigonal bipyramidal geometry at the carbon atom bearing the chlorine. youtube.com The incoming nucleophile and the departing chloride ion would be in apical positions, 180° apart, representing the "backside attack" characteristic of this mechanism. libretexts.org The C-Cl bond is partially broken, and the new bond to the nucleophile is partially formed.
For a reaction at the isocyanate group, such as the addition of an alcohol, the transition state involves the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the isocyanate. mdpi.com This can proceed through various mechanisms, sometimes involving a four-centered transition state where the alcohol's hydrogen is transferred to the isocyanate's nitrogen simultaneously with the C-O bond formation. mdpi.com
Reaction pathway mapping involves calculating the energy of the system along the reaction coordinate, from reactants through transition states and intermediates to products. This creates a potential energy surface that reveals the activation energy barriers for different competing pathways, allowing chemists to predict which reaction is kinetically favored. acs.org For this compound, this could be used to compare the barrier for an Sₙ2 reaction at the chloride versus a nucleophilic addition at the isocyanate, providing a quantitative basis for the observed orthogonal reactivity.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict and understand chemical reactivity. researchgate.netacs.org For this compound, these methods can provide insights into various electronic and structural properties that govern its behavior.
Calculations can determine:
Atomic Charges: The partial positive charge on the isocyanate's carbonyl carbon is significantly larger than that on the carbon bonded to chlorine, quantitatively explaining the isocyanate's higher electrophilicity.
Molecular Orbitals: Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can identify the most electrophilic sites in the molecule, predicting where a nucleophile is most likely to attack.
Reaction Energetics: DFT can be used to calculate the activation energies (Eₐ) and reaction enthalpies (ΔH) for various potential reactions. mdpi.com Comparing these values for competing pathways (e.g., Sₙ2 vs. E2 at the chloride, or reaction at the chloride vs. the isocyanate) allows for the prediction of the major product under kinetic control. researchgate.net
Solvent Effects: Computational models can simulate the presence of a solvent to provide a more accurate prediction of reaction pathways and energetics in solution. researchgate.net
Table 4: Predictable Parameters via Quantum Chemical Calculations This table lists key molecular and energetic parameters that can be determined using computational methods like DFT to predict the reactivity of this compound.
| Parameter | Significance and Predictive Power |
|---|---|
| Optimized Geometry | Predicts bond lengths, bond angles, and dihedral angles of the ground state molecule. |
| Partial Atomic Charges | Identifies electrophilic and nucleophilic centers; predicts sites of reaction. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The LUMO energy and location indicate the most likely site for nucleophilic attack. |
| Vibrational Frequencies | Confirms that calculated structures are energy minima (reactants, products) or transition states (one imaginary frequency). Used to calculate zero-point energies and thermal corrections. acs.org |
| Activation Energy (Eₐ) | The energy barrier for a reaction. A lower Eₐ indicates a faster reaction rate. mdpi.com |
| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). ebrary.net |
Experimental studies of kinetics and thermodynamics provide essential data to validate computational models and fully understand the reactivity of this compound.
Kinetic Studies: The study of reaction rates (kinetics) reveals how factors like concentration, temperature, and catalysts influence a reaction. numberanalytics.com For reactions involving the isocyanate group, the progress can often be monitored in real-time using in-situ Fourier-transform infrared (FTIR) spectroscopy. The strong, characteristic absorbance of the N=C=O stretch (around 2250-2280 cm⁻¹) allows for its concentration to be tracked accurately over time. researchgate.net By performing experiments under different conditions, one can determine the rate law, the rate constant (k), and the activation energy (Eₐ) via an Arrhenius plot. researchgate.net Such studies on bifunctional molecules can quantify the rate differences between reactions at the two functional sites. acs.org
Thermodynamic Studies: Thermodynamics describes the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. Key parameters include:
Enthalpy Change (ΔH): The heat absorbed or released during a reaction. The reaction of isocyanates with alcohols to form urethanes is typically strongly exothermic, with ΔH values in the range of -80 to -100 kJ/mol (-19 to -24 kcal/mol). ebrary.net
Entropy Change (ΔS): The change in disorder. Addition reactions, where two molecules combine to form one, usually have a negative entropy change.
Gibbs Free Energy Change (ΔG): This parameter combines enthalpy and entropy (ΔG = ΔH - TΔS) and determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. For the common reactions of isocyanates, ΔG is typically negative, driving the reaction forward. researchgate.net
By measuring the equilibrium constant (K) at different temperatures, these thermodynamic values can be determined experimentally using the van 't Hoff equation. These data are crucial for optimizing reaction conditions to maximize product yield.
Table 5: Typical Thermodynamic Parameters for Isocyanate Reactions This table presents representative thermodynamic data for the reaction of an isocyanate with an alcohol, which serves as a model for the reactivity of the isocyanate group in this compound. Data is generalized from studies on similar compounds.
| Thermodynamic Parameter | Typical Value for R-NCO + R'-OH → R-NHCOOR' | Interpretation |
|---|---|---|
| Enthalpy of Formation (ΔH) | -80 to -100 kJ/mol ebrary.net | Strongly exothermic; reaction releases significant heat. |
| Entropy Change (ΔS) | Negative researchgate.net | The system becomes more ordered as two molecules combine into one. |
| Gibbs Free Energy Change (ΔG) | Negative researchgate.net | The reaction is spontaneous and thermodynamically favorable. |
| Activation Energy (Eₐ) | 17–54 kJ/mol (uncatalyzed) mdpi.com | A relatively low barrier, but can be significantly lowered by catalysts. |
Applications of 1 Chloro 4 Isocyanatobutane As a Versatile Building Block in Academic Research
Synthesis of Heterocyclic Compounds
The structure of 1-chloro-4-isocyanatobutane is conducive to the formation of various nitrogen-containing heterocyclic compounds, typically through intramolecular cyclization after an initial reaction at one of the functional groups.
Construction of Nitrogen-Containing Heterocycles (e.g., Lactams, Cyclic Ureas, Imidazoles)
While the synthesis of heterocycles such as lactams, cyclic ureas, and imidazoles is a major field of organic chemistry, specific methodologies starting from this compound are not prominently documented. nih.govopenmedicinalchemistryjournal.commdpi.com
Lactams: The synthesis of β-lactams often involves the reaction of an isocyanate with an alkene. nih.gov For larger lactam rings (e.g., γ-lactams or δ-lactams), a plausible, though not specifically documented, route could involve the reaction of the isocyanate moiety of this compound with a suitable nucleophile, followed by an intramolecular cyclization where the terminal chloride is displaced by another nucleophilic site on the adducted molecule.
Cyclic Ureas: Cyclic ureas are typically formed from diamines and a carbonyl source. nist.gov A hypothetical route using this compound could involve its reaction with an amino alcohol. The isocyanate would react with the alcohol to form a carbamate (B1207046), and subsequent reaction of the amine with the terminal chloride could lead to a cyclic structure. However, direct synthesis examples are not available in the reviewed literature.
Imidazoles: Imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Isocyanides, rather than isocyanates, are also common precursors. nih.gov There are no standard, documented synthetic routes to imidazoles that utilize this compound as a starting material.
Annulation and Ring-Closing Methodologies Utilizing Dual Functionality
Annulation reactions involve the formation of a new ring onto an existing structure through two new bonds. researchgate.net The dual electrophilic nature of this compound makes it a candidate for such reactions. For example, a di-nucleophile could, in principle, react with both the isocyanate and the alkyl chloride ends of the molecule to form a new heterocyclic ring. This could occur in a stepwise manner, allowing for controlled ring formation. Despite this potential, specific, documented annulation or ring-closing strategies that employ this compound are not found in the surveyed literature.
Role in Advanced Materials Research and Polymer Science (Academic Context)
Isocyanates are fundamental building blocks for polyurethane and polyurea polymers. The additional chloro- functionality in this compound suggests its potential use in creating functional polymers or for grafting applications.
Precursor for Specialty Polyurethanes and Polyureas in Research
Polyurethanes are synthesized from diisocyanates and polyols, while polyureas are made from diisocyanates and diamines. beilstein-journals.orgrsc.org this compound is a monoisocyanate, so it would typically be used as a chain-terminating agent or to introduce a specific end-group. If used with a diol or diamine, it would form a simple molecule rather than a polymer.
For it to act as a polymer precursor, it would first need to be converted into a di-functional monomer. For instance, it could be reacted with a diol to create a diol-monochloride, which could then be polymerized. Alternatively, the chloro- group offers a site for post-polymerization modification, allowing the introduction of other functionalities. While the synthesis of specialty polyurethanes is a broad field of research, studies specifically utilizing this compound as a precursor were not identified. rsc.org
Functionalization of Surfaces and Polymeric Scaffolds
Intermediate in Complex Natural Product and Drug Scaffold Synthesis (Research Scale)
Bifunctional building blocks are essential in the multi-step synthesis of complex molecules like natural products and pharmaceutical drugs. beilstein-journals.orgresearchgate.netnih.gov The chloro- and isocyanate groups on a butyl chain could be strategically employed to construct portions of a larger molecular framework. Chlorine-containing compounds are prevalent in many pharmaceuticals, highlighting the utility of chlorinated intermediates. nih.gov
However, a search of the literature did not yield examples of specific, complex natural products or drug scaffolds where this compound is explicitly used as an intermediate on a research scale. Its utility in this context remains hypothetical without direct evidence from published synthetic routes. guidechem.com
Strategic Application in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. rsc.orgbohrium.com This process is achieved by mentally cleaving bonds (a process called disconnection) and converting functional groups to identify plausible synthetic pathways in the reverse direction. research-solution.com
This compound is a bifunctional compound, possessing both a reactive isocyanate group and an alkyl chloride. This duality offers several strategic disconnections in retrosynthetic planning. The primary disconnections for this molecule would involve the carbon-nitrogen bond of the isocyanate and the carbon-chlorine bond.
A retrosynthetic analysis of this compound could proceed as follows:
Disconnection of the Isocyanate Group (C-N bond): The isocyanate group can be retrosynthetically derived from an amine precursor. This leads back to 4-chlorobutan-1-amine (B1590077). The synthesis in the forward direction would involve the treatment of this amine with phosgene (B1210022) or a phosgene equivalent.
Functional Group Interconversion (FGI): The chloro group can be seen as arising from an alcohol. This FGI leads to 4-isocyanatobutan-1-ol. In the forward synthesis, the alcohol would be converted to the chloride using a standard chlorinating agent like thionyl chloride or phosphorus trichloride (B1173362).
Disconnection from a Dihalogenated Precursor: A more fundamental disconnection could start from a simple bifunctional alkane like 1,4-dichlorobutane (B89584) or 1,4-dibromobutane. A synthetic route could involve the selective substitution of one halogen with an isocyanate source or a precursor group that can be converted to an isocyanate.
This type of analysis allows chemists to identify the most efficient and practical route to synthesize not just the building block itself, but also more complex target molecules that incorporate the this compound scaffold. rsc.org
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₈ClNO |
| Molar Mass | 133.57 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 195-200 °C |
| Density | Approx. 1.1 g/cm³ |
| Functional Groups | Isocyanate (-NCO), Alkyl Chloride (-Cl) |
Synthesis of Bioactive Analogs and Probes
The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of bioactive analogs and chemical probes. The two reactive ends of the molecule can be addressed with different chemistries, allowing for the construction of molecules designed to interact with biological systems.
The highly electrophilic isocyanate group reacts readily with nucleophiles such as the amine groups on the side chains of lysine (B10760008) residues or the N-terminus of proteins, as well as with hydroxyl and thiol groups. This reactivity can be exploited to covalently link the butyl chain to biomolecules. The four-carbon chain acts as a flexible spacer, and the terminal chloro group serves as a handle for further modification.
For the development of bioactive analogs, the chloro group can be substituted with various nucleophiles to introduce new functionalities that can interact with biological targets, potentially modulating the activity of a parent compound. For example, substitution with an azide (B81097) allows for subsequent "click" chemistry, while substitution with a thiol can introduce a key pharmacophore.
In the design of chemical probes, the chloro group can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, after the isocyanate has been used to anchor the molecule to a target of interest. This strategy enables the visualization or isolation of the labeled biomolecule.
Development of Novel Reagents and Ligands through Derivatization
Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. nih.govnih.gov This technique is fundamental in developing new reagents and ligands with tailored properties. This compound is an ideal starting point for creating novel bifunctional reagents due to its orthogonal reactivity.
The isocyanate group can be selectively reacted with a wide range of nucleophiles under mild conditions. For instance:
Reaction with alcohols yields stable carbamates .
Reaction with amines produces ureas .
Reaction with thiols forms thiocarbamates .
Once the isocyanate functionality is transformed, the resulting molecule still possesses the alkyl chloride handle. This secondary reactive site can then undergo nucleophilic substitution reactions. This two-step derivatization strategy allows for the introduction of a wide array of functional groups, leading to the creation of:
Novel Ligands: By reacting the isocyanate with a molecule containing a known metal-binding motif, and then using the chloro group to attach the structure to a solid support or another part of a larger molecular assembly.
Bifunctional Crosslinkers: Derivatizing the isocyanate end with a specific functional group allows the chloro end to be used for a second, distinct chemical linkage.
Reagents for Chemical Biology: The isocyanate can be reacted with a fluorescent dye or a purification tag, creating a reagent where the chloro group is used to covalently label specific sites in a biological system. frontiersin.org
Table 2: Derivatization Reactions of this compound
| Reactant Type | Functional Group Formed (from -NCO) | Subsequent Reaction at -Cl | Potential Product Class |
| Alcohol (R-OH) | Carbamate | Nucleophilic Substitution | Bifunctional Linkers, Polymer Modifiers |
| Amine (R-NH₂) | Urea (B33335) | Nucleophilic Substitution | Novel Ligands, Bioactive Compounds |
| Thiol (R-SH) | Thiocarbamate | Nucleophilic Substitution | Surface Modifying Agents |
| Amino Acid | Urea / Carbamate | Intramolecular Cyclization | Peptidomimetics, Heterocycles |
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a single synthetic operation. researchgate.netmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity, which is particularly useful in drug discovery. nih.gov
Isocyanide-based multicomponent reactions (IMCRs) are a major class of MCRs, with the Passerini and Ugi reactions being the most prominent examples.
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.
Ugi Reaction: A four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. mdpi.com
It is crucial to distinguish between isocyanides (R-N≡C) and isocyanates (R-N=C=O) . Isocyanides act as nucleophiles at the carbon atom, which is key to the mechanism of the Ugi and Passerini reactions. In contrast, isocyanates are electrophilic at the central carbon atom. researchgate.net Therefore, this compound, being an isocyanate, would not directly participate in traditional isocyanide-based MCRs like the Ugi or Passerini reaction. However, isocyanates are key reactants in their own distinct class of MCRs. rsc.org
The development of novel MCRs is a vibrant area of chemical research. This compound is a prime candidate for the design of new MCRs due to its bifunctional nature. The isocyanate can act as the electrophilic component in a variety of 3-component reactions (3-MCRs). researchgate.netnih.gov
For example, a novel MCR could be designed where this compound reacts with two other components, such as an amine and a carbonyl compound, in an initial MCR step. The product of this reaction would still contain the pendant chloroalkyl chain. This chloro group could then participate in a subsequent, intramolecular reaction, such as a cyclization, to form complex heterocyclic scaffolds in a highly efficient one-pot process. This "MCR-cyclization" strategy is a powerful tool for building diverse molecular libraries.
The presence of both a highly reactive isocyanate and a less reactive alkyl chloride allows for sequential reaction design. A multicomponent reaction could be designed to specifically engage the isocyanate group, leaving the chloride untouched for a later, separate transformation. This orthogonality provides chemists with a powerful tool to build complex molecules with precise control. researchgate.net
Emerging Research Directions and Future Perspectives for 1 Chloro 4 Isocyanatobutane
Catalytic Asymmetric Transformations Employing 1-chloro-4-isocyanatobutane
The development of stereoselective reactions is a cornerstone of modern chemical synthesis, particularly in the fields of pharmaceuticals and materials science. For a molecule like this compound, catalytic asymmetric transformations represent a significant, yet largely unexplored, frontier. Future research is anticipated to focus on two main strategies: reactions involving the isocyanate moiety and transformations targeting the alkyl chloride.
Drawing parallels from existing literature, chiral catalysts could enable the enantioselective addition of nucleophiles to the isocyanate group. For instance, dynamic kinetic asymmetric cycloadditions, which have been successfully applied to other isocyanates and vinylaziridines using palladium catalysts, could potentially be adapted. nih.govacs.orgresearchgate.net This would involve the reaction of this compound with a suitable coupling partner in the presence of a chiral ligand-metal complex, yielding enantiomerically enriched heterocyclic products.
Furthermore, the alkyl halide portion of the molecule is a prime target for asymmetric C-C bond formation. Recent breakthroughs in cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides demonstrate the possibility of creating sterically hindered chiral amides. nih.gov A potential research direction would be to explore similar enantioconvergent systems where this compound acts as the electrophile, reacting with various nucleophiles to construct chiral centers at the carbon bearing the chlorine atom.
Table 1: Hypothetical Asymmetric Transformations with this compound
| Reaction Type | Catalyst System (Hypothetical) | Potential Chiral Product |
| Asymmetric Cycloaddition | Chiral Palladium or Copper Complexes | Enantiomerically enriched imidazolidinones or oxazolidinones |
| Asymmetric Reductive Coupling | Chiral Cobalt or Nickel Complexes | Chiral amides with a stereocenter at the α- or β-position to the nitrogen |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Chiral ethers or amines via substitution of the chloride |
Exploration of Photo- and Electrocatalytic Transformations
Photoredox and electrocatalysis offer mild and sustainable alternatives to traditional synthetic methods by using light or electricity to drive chemical reactions. youtube.comyoutube.comyoutube.com For this compound, these techniques could unlock novel reactivity.
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds. nih.govnih.gov Research could be directed towards the addition of photochemically generated radicals to the isocyanate group of this compound. acs.org For example, radicals generated from tertiary amines or other precursors could add to the C=N bond, leading to functionalized amides under mild conditions. Another avenue involves the merger of photoredox catalysis with transition metals like nickel to facilitate the coupling of the alkyl chloride moiety with various partners. acs.org
Electrocatalysis provides another promising research direction. The reduction of chlorinated hydrocarbons at electrode surfaces is a known process for environmental remediation and could be harnessed for synthetic purposes. nih.govresearchgate.net Future studies might investigate the selective electrocatalytic reduction of the C-Cl bond in this compound to generate a carbanion or radical intermediate, which could then be trapped by electrophiles or undergo intramolecular cyclization. The synergy of CO₂ reduction with the dechlorination process on copper catalysts suggests that innovative, multi-reaction electrochemical systems could be designed. nih.gov
Development of Sustainable and Biocatalytic Approaches
The push for greener chemical processes is driving the exploration of biocatalysis and other sustainable methods. biosynsis.com The application of enzymes to transform this compound is a compelling, albeit challenging, future direction.
Haloalkane dehalogenases are enzymes that catalyze the hydrolysis of C-Cl bonds to form alcohols. nih.gov It is conceivable that engineered versions of these enzymes could selectively hydrolyze this compound to 4-isocyanato-1-butanol, a valuable building block, under mild aqueous conditions. Similarly, cytochrome P450 enzymes have been shown to oxidize low molecular weight chloroalkanes, suggesting that biocatalytic oxidation of the butyl chain could be another potential transformation. nih.gov
The isocyanate group itself can be a target for enzymatic activity, though more commonly it acts as an inhibitor by reacting with active site residues like serine. nih.gov However, the development of "designer enzymes" could potentially lead to biocatalysts capable of mediating additions to the isocyanate group with high selectivity. Furthermore, research into phosgene-free, sustainable routes to isocyanates, such as the Curtius rearrangement of acyl azides, could be applied to the synthesis of precursors to this compound, thereby greening its entire lifecycle. wikipedia.org
Advanced Characterization Techniques for In-situ Reaction Monitoring and Structural Elucidation (Focus on Mechanistic Insights)
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ characterization techniques are perfectly suited for studying the reactive nature of this compound.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring isocyanate reactions in real-time. researchgate.netemerald.comemerald.commt.com The strong and distinct absorption band of the isocyanate group (~2270 cm⁻¹) allows for precise tracking of its consumption, enabling detailed kinetic analysis of its reactions with alcohols, amines, or other nucleophiles. researchgate.netemerald.com This approach can be used to elucidate reaction pathways, identify intermediates, and determine activation parameters, as demonstrated in studies of urethane (B1682113) formation. researchgate.net Applying in-situ FTIR to reactions of this compound would provide invaluable mechanistic data, for example, to distinguish between different proposed catalytic cycles in base-catalyzed additions. rsc.org
Computational methods, such as Density Functional Theory (DFT), are also expected to play a significant role. DFT can be used to model transition states and reaction intermediates, providing insights that are difficult to obtain experimentally. acs.org For instance, computational studies could predict the feasibility of different catalytic cycles, rationalize stereochemical outcomes in asymmetric reactions, and guide the design of new catalysts tailored for transformations of this compound.
Table 2: Application of Advanced Characterization Techniques
| Technique | Information Gained | Relevance to this compound |
| In-situ FTIR/Raman | Reaction kinetics, intermediate identification, endpoint determination | Monitoring the disappearance of the N=C=O stretch to understand reaction rates and mechanisms. |
| Mass Spectrometry | Identification of intermediates and products, mechanistic pathway analysis | Detecting transient species in complex catalytic cycles. acs.org |
| NMR Spectroscopy | Structural elucidation of products and stable intermediates | Confirming regioselectivity and stereoselectivity of transformations. |
| Quantum Chemical Computations | Transition state energies, reaction pathways, catalyst-substrate interactions | Predicting reactivity and guiding the rational design of new catalytic systems. acs.org |
Role in Automated Synthesis and High-Throughput Experimentation
Automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid generation and screening of large numbers of compounds and reaction conditions. emerald.commt.com As a bifunctional linker, this compound is an ideal candidate for inclusion in such platforms.
The orthogonal reactivity of the isocyanate and alkyl chloride groups allows for its use in a stepwise fashion to link different molecular fragments. For example, in an automated workflow, the isocyanate could first be reacted with an array of amines or alcohols loaded in a microtiter plate. emerald.com The resulting chlorinated urethane or urea (B33335) products could then be subjected to a second diversification step where the chloride is displaced by a different set of nucleophiles, rapidly generating a library of complex molecules. This approach is valuable in medicinal chemistry for creating collections of diverse products for biological screening. emerald.combldpharm.com
The structure of the linker itself can influence the properties of the final molecules. bldpharm.combeilstein-journals.org The four-carbon chain of this compound provides a degree of flexibility that can be crucial in applications like the development of PROTACs (Proteolysis Targeting Chimeras), where the linker must span a specific distance between a target protein and an E3 ligase. bldpharm.com The inclusion of this compound and similar bifunctional reagents in automated HTE platforms will undoubtedly accelerate the discovery of new materials and biologically active compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-chloro-4-isocyanatobutane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of halogenated isocyanates like this compound typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol using n-butyllithium (n-BuLi) and diisopropylamine in tetrahydrofuran (THF)/hexane at low temperatures (-70°C to -30°C) can facilitate intermediate formation, followed by reaction with an isocyanate precursor. Yield optimization requires strict temperature control and inert atmospheres to prevent side reactions .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm the presence of characteristic peaks (e.g., isocyanate carbonyl at ~125–130 ppm in C NMR) .
- IR : Identify the isocyanate group (N=C=O) via stretching vibrations at ~2200–2300 cm .
- Mass Spectrometry : Confirm molecular weight using high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or skin contact.
- Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does this compound react with nucleophiles, and what mechanistic insights can guide reaction design?
- Methodological Answer : The isocyanate group (-NCO) reacts with amines, alcohols, or thiols via nucleophilic addition, forming ureas, carbamates, or thiocarbamates. Reaction rates depend on solvent polarity and nucleophile strength. For example, in anhydrous dichloromethane (DCM), primary amines react exothermically, requiring controlled addition to avoid side products .
- Contradiction Analysis : Conflicting reports on regioselectivity in bulky substrates may arise from steric effects or solvent polarity discrepancies. Validate via computational modeling (DFT) to predict transition states .
Q. What strategies mitigate instability or decomposition of this compound during long-term storage?
- Methodological Answer :
- Stabilizers : Add 0.1–1% triethylamine to neutralize trace acids that catalyze hydrolysis .
- Storage : Use amber glass vials with PTFE-lined caps to block light and moisture. Monitor purity via quarterly NMR checks .
Q. How can researchers resolve conflicting spectral data for this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques:
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments in complex mixtures .
Q. What advanced applications does this compound have in polymer or bioactive molecule synthesis?
- Methodological Answer :
- Polymer Chemistry : Serve as a crosslinker in polyurethane foams. Optimize curing kinetics using differential scanning calorimetry (DSC) .
- Drug Discovery : Synthesize carbamate prodrugs by reacting with hydroxyl-bearing pharmaceuticals (e.g., steroids). Assess bioactivity via in vitro enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
